

# 2-Bromo-5-fluorocinnamic acid melting point

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## Compound of Interest

Compound Name:	2-Bromo-5-fluorocinnamic acid
CAS No.:	202865-70-1
Cat. No.:	B6592421

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## An In-Depth Technical Guide to the Melting Point of **2-Bromo-5-fluorocinnamic Acid**

For professionals in research, discovery, and drug development, the physical and chemical properties of a compound are foundational to its application. Among these, the melting point stands as a critical first indicator of identity and purity. This guide provides a comprehensive technical overview of the melting point of **2-Bromo-5-fluorocinnamic acid**, moving beyond a simple data point to explore the causality behind its accurate determination, from synthesis and purification to the final analysis.

## Core Physicochemical Characteristics

**2-Bromo-5-fluorocinnamic acid** is a halogenated derivative of cinnamic acid, a class of compounds recognized for their utility as synthetic intermediates in medicinal chemistry and materials science.<sup>[1][2]</sup> Its structural features—a bromine atom, a fluorine atom, and a carboxylic acid conjugated with a double bond—make it a versatile building block for more complex molecules. An accurate understanding of its fundamental properties is paramount for its effective use.

The key physicochemical data for **2-Bromo-5-fluorocinnamic acid** are summarized below.

Property	Value	Source(s)
Chemical Name	(2E)-3-(2-bromo-5-fluorophenyl)prop-2-enoic acid	[3]
CAS Number	202865-70-1	[3][4]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrFO <sub>2</sub>	[3][4]
Molecular Weight	245.05 g/mol	[3][4]
Appearance	White to off-white solid/crystalline powder	[4]
Melting Point	188-192 °C	[4]

## The Principle of Melting Point: A Gateway to Purity Assessment

A melting point is not merely the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a very sharp, well-defined temperature range.[5] The presence of even minor impurities disrupts the crystal lattice, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[6] This phenomenon, known as melting point depression, is a cornerstone of qualitative purity analysis in organic chemistry.[5]

Therefore, the reported range of 188-192 °C for **2-Bromo-5-fluorocinnamic acid** serves as a critical quality control parameter. A sample melting sharply within this range is indicative of high purity, whereas a sample melting over a wider range and at a lower temperature is presumed to be impure. This underscores the necessity of rigorous purification prior to analysis.

## Synthesis and Purification: The Foundation of an Accurate Measurement

An accurate melting point can only be determined from a highly pure sample. The following sections detail a robust workflow for the synthesis and subsequent purification of **2-Bromo-5-fluorocinnamic acid**, essential steps for obtaining reliable analytical data.

## Synthesis via Knoevenagel Condensation

A common and effective method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[7] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.

Reaction: 2-Bromo-5-fluorobenzaldehyde + Malonic Acid → **2-Bromo-5-fluorocinnamic Acid**

Experimental Protocol: Synthesis

- **Reactant Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromo-5-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).
- **Solvent and Catalyst:** Add a suitable solvent such as pyridine, which can also act as the basic catalyst. A small amount of a co-catalyst like piperidine can be added to accelerate the reaction.
- **Reaction Conditions:** Heat the mixture to reflux (typically 90-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into an excess of cold dilute hydrochloric acid (e.g., 1 M HCl). This protonates the carboxylate and precipitates the crude **2-Bromo-5-fluorocinnamic acid** product.
- **Isolation:** Collect the crude solid product by vacuum filtration, washing with cold water to remove residual acid and pyridine hydrochloride.
- **Drying:** Dry the crude product under vacuum. This crude material is not suitable for melting point analysis and requires purification.

## Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[8] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound well at high temperatures but poorly at low

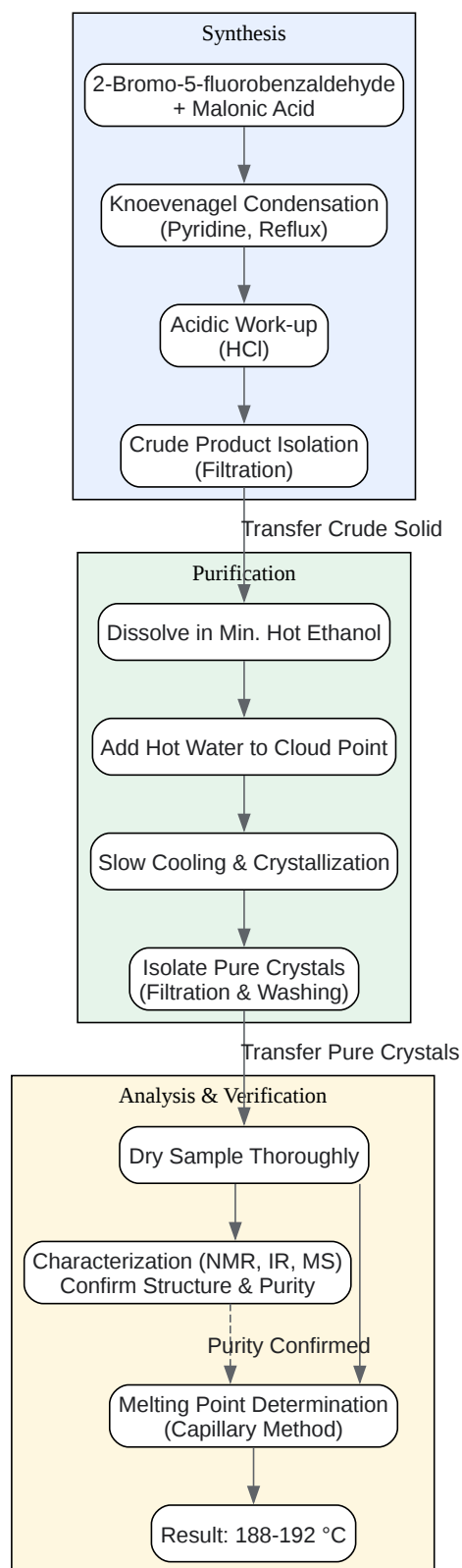
temperatures, while impurities remain either soluble or insoluble at all temperatures.[8] For cinnamic acid derivatives, mixed solvent systems like ethanol/water are often effective.[8][9]

#### Experimental Protocol: Recrystallization

- **Solvent Selection & Dissolution:** Place the crude **2-Bromo-5-fluorocinnamic acid** in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.[8] Using the absolute minimum volume is crucial for maximizing yield.
- **Inducing Saturation (Cloud Point):** While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly but persistently cloudy. This "cloud point" indicates the solution is saturated.[8]
- **Clarification:** Add a few more drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again. This ensures crystallization begins from a perfectly saturated state, which is optimal for forming pure, well-defined crystals.
- **Crystallization:** Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as impurities tend to be excluded from the growing crystal lattice.
- **Maximizing Yield:** Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
- **Isolation and Washing:** Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.
- **Drying:** Dry the pure crystals thoroughly in a vacuum oven. The sample must be completely dry before melting point determination, as residual solvent will act as an impurity and depress the melting point.[10]

## Integrated Workflow: From Synthesis to Analysis

The entire process, from starting materials to the final, verified product, represents a self-validating system. Each step is designed to ensure the integrity of the next, culminating in a reliable melting point measurement.



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